molecular formula C8H3BrFNO2 B1410477 4-Bromo-2-cyano-6-fluorobenzoic acid CAS No. 1805584-10-4

4-Bromo-2-cyano-6-fluorobenzoic acid

Cat. No.: B1410477
CAS No.: 1805584-10-4
M. Wt: 244.02 g/mol
InChI Key: NQGLXOPMOQXVOU-UHFFFAOYSA-N
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Description

Structural Characterization

The molecular structure of 4-bromo-2-cyano-6-fluorobenzoic acid is defined by its molecular formula C8H3BrFNO2, indicating a benzene ring system with three substituents and a carboxylic acid functional group. The compound possesses a molecular weight of 244.019 atomic mass units, with a monoisotopic mass of 242.933119. The structural arrangement features a benzoic acid core where the carboxylic acid group occupies the 1-position, establishing the reference point for numbering the remaining substituents on the aromatic ring.

The bromine atom is positioned at the 4-position of the benzene ring, representing the para position relative to the carboxylic acid group. This halogen substituent contributes significantly to the molecular mass and influences the electron density distribution within the aromatic system. The cyano group occupies the 2-position, placing it ortho to the carboxylic acid functionality. This nitrile group introduces additional polarization to the molecule and serves as a versatile functional group for further chemical transformations. The fluorine atom is located at the 6-position, establishing an ortho relationship with the carboxylic acid group and a meta relationship with both the bromine and cyano substituents.

The three-dimensional arrangement of these substituents creates a specific electronic environment that affects both the physical properties and chemical reactivity of the compound. The presence of electron-withdrawing groups, including the cyano, fluorine, and bromine substituents, significantly reduces the electron density of the aromatic ring compared to unsubstituted benzoic acid. This electronic configuration influences the compound's behavior in various chemical reactions and its interaction with other molecules.

Table 1: Fundamental Molecular Properties

Property Value Source
Molecular Formula C8H3BrFNO2
Molecular Weight 244.019 g/mol
Monoisotopic Mass 242.933119
Canonical SMILES C1=C(C=C(C(=C1C#N)C(=O)O)F)Br

International Union of Pure and Applied Chemistry Naming and Chemical Abstracts Service Registry

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming substituted benzoic acids. The official International Union of Pure and Applied Chemistry name is this compound, which clearly indicates the positions and nature of all substituents on the benzene ring. This naming convention begins with the base structure of benzoic acid and incorporates the substituents in numerical order based on their ring positions.

The compound has been assigned the Chemical Abstracts Service registry number 1805584-10-4, which serves as its unique international identifier in chemical databases and literature. This registry number facilitates accurate identification and cross-referencing across various chemical information systems and research publications. The Chemical Abstracts Service indexing system also recognizes alternative systematic names, including the descriptor "Benzoic acid, 4-bromo-2-cyano-6-fluoro-".

Additional chemical identifiers include the MDL number MFCD28735209, which is used in chemical inventory management systems. The InChI key NQGLXOPMOQXVOU-UHFFFAOYSA-N provides a standardized textual representation of the molecular structure that enables computer-readable identification. The Standard InChI notation offers a complete structural description: InChI=1S/C8H3BrFNO2/c9-5-1-4(3-11)7(8(12)13)6(10)2-5/h1-2H,(H,12,13).

Alternative naming conventions exist within the chemical literature, reflecting different approaches to systematic nomenclature. Some sources may refer to the compound using positional descriptors that emphasize different aspects of the molecular structure, though the International Union of Pure and Applied Chemistry name remains the primary standard for scientific communication.

Table 2: Chemical Identification Codes

Identifier Type Value
Chemical Abstracts Service Number 1805584-10-4
MDL Number MFCD28735209
InChI Key NQGLXOPMOQXVOU-UHFFFAOYSA-N
ChemSpider ID 57359556

Isomerism and Stereochemical Considerations

The molecular structure of this compound presents several important considerations regarding isomerism and stereochemistry. As a trisubstituted benzoic acid derivative, this compound exists as one specific constitutional isomer among numerous possible arrangements of the three substituents around the benzene ring. The particular substitution pattern creates a unique spatial arrangement that distinguishes it from other possible isomeric forms.

Constitutional isomers of this compound would include alternative positioning of the bromine, cyano, and fluorine substituents at different positions on the benzene ring. For example, related compounds identified in chemical databases include 2-bromo-4-cyano-6-fluorobenzoic acid and 2-bromo-6-cyano-4-fluorobenzoic acid, which represent different constitutional isomers with identical molecular formulas but distinct substitution patterns. Each of these isomers exhibits different physical and chemical properties due to the varying electronic and steric effects resulting from different substituent arrangements.

The compound does not contain any chiral centers, as the aromatic carbon atoms are sp2 hybridized and the substituents are planar with respect to the benzene ring. Therefore, optical isomerism does not apply to this molecule, and it exists as a single enantiomer. The absence of stereoisomerism simplifies the characterization and handling of this compound in synthetic applications.

Conformational isomerism represents another important aspect of the molecular structure. The carboxylic acid group can exist in different rotational conformations around the carbon-carbon bond connecting it to the benzene ring. However, these conformational changes do not create distinct isomeric forms but rather represent dynamic equilibria that occur rapidly at room temperature. The presence of the ortho-positioned cyano and fluorine substituents may influence the preferred conformations of the carboxylic acid group through steric and electronic interactions.

Table 3: Related Constitutional Isomers

Compound Name CAS Number ChemSpider ID
This compound 1805584-10-4 57359556
2-Bromo-4-cyano-6-fluorobenzoic acid 1806848-24-7 57417124
2-Bromo-6-cyano-4-fluorobenzoic acid 1805583-88-3 57399636

The electronic structure of the molecule also influences its chemical behavior and potential interactions with other compounds. The electron-withdrawing nature of all three substituents creates a significantly electron-deficient aromatic system compared to simple benzoic acid derivatives. This electronic configuration affects the compound's reactivity in electrophilic and nucleophilic aromatic substitution reactions, as well as its behavior in coordination chemistry and intermolecular interactions.

Properties

IUPAC Name

4-bromo-2-cyano-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-5-1-4(3-11)7(8(12)13)6(10)2-5/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGLXOPMOQXVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Halogenation, Iodination, and Cyanation (Most Prominent Method)

Overview:
This method involves three main steps: initial halogenation, selective iodination, and cyanation, starting from suitably substituted benzoic acid derivatives.

Step-by-step Process:

Step Reactants & Conditions Description Yield & Notes
1. Halogenation & Iodination 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester, sulfuric acid, N-iodosuccinimide (NIS) The amino group facilitates electrophilic substitution, and NIS introduces iodine selectively at the desired position under controlled low temperature (0-5°C). Yields up to 87-99%, depending on conditions, with high regioselectivity reported.
2. Cyanation 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester, cuprous cyanide or zinc cyanide, in N-methylpyrrolidone or DMF, under nitrogen at elevated temperatures (60-80°C) The iodine substituent is replaced with a cyano group via nucleophilic substitution catalyzed by copper or zinc cyanide. Yields typically range from 88-91%, with high purity. Reaction times vary from 5 to 10 hours.

Advantages:

  • Short, straightforward route
  • High yields (>85%)
  • Good regioselectivity

Research Findings:

  • The use of N-iodosuccinimide for iodine introduction offers controlled regioselectivity, minimizing side reactions.
  • Cyanation with cuprous cyanide under nitrogen protection ensures high conversion efficiency.

Alternative Route via Multi-step Functionalization

Overview:
This approach involves initial sulfonation or nitration, followed by selective halogenation, and subsequent cyanation, often used when starting from simpler aromatic precursors.

Key Steps:

  • Sulfonation or nitration of benzoic acid derivatives to introduce activating groups.
  • Selective halogenation at specific positions using N-bromosuccinimide or other brominating agents.
  • Aryl iodination using N-iodosuccinimide under controlled conditions.
  • Cyanation as described above.

Research Data:

  • This method is less direct but useful when specific substitution patterns are required or when starting materials are more basic.
  • Yields vary but generally remain high (70-85%) with optimized reaction conditions.

Synthesis from Aromatic Precursors via Direct Bromination and Cyanation

Overview:
Starting from commercially available 2-fluorobenzoic acid derivatives, direct bromination followed by cyanation is feasible.

Step Reactants & Conditions Description Yield & Notes
1. Bromination 2-fluorobenzoic acid, N-bromosuccinimide, radical initiator, heat Electrophilic aromatic substitution at the ortho position relative to the carboxyl group Yields around 88%, with regioselectivity controlled by reaction conditions
2. Cyanation Similar to previous cyanation steps Replacing iodine or bromine with cyano group Yields approximately 85-90%

Advantages:

  • Utilizes readily available starting materials
  • Suitable for scale-up

Data Summary Table

Method Starting Material Key Reagents Reaction Conditions Typical Yield Advantages
Method 1 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester NIS, cuprous cyanide 0-5°C for iodination; 60-80°C for cyanation 88-91% Short route, high yield, regioselectivity
Method 2 Benzoic acid derivatives NBS, N-iodosuccinimide, cyanide reagents Variable, often reflux 70-85% Versatile, suitable for various precursors
Method 3 2-fluorobenzoic acid NBS, NIS Controlled electrophilic substitution ~88% Cost-effective, scalable

Research Findings and Notes:

  • The use of N-iodosuccinimide (NIS) is favored for its regioselectivity in iodination steps, which is crucial for subsequent cyanation.
  • Cyanation efficiency depends heavily on the choice of cyanide source and reaction atmosphere; cuprous cyanide under nitrogen provides high yields.
  • Reaction temperatures are critical; lower temperatures favor regioselectivity, while elevated temperatures accelerate cyanation.
  • Purification typically involves column chromatography, with yields often exceeding 85%, indicating process robustness.

Scientific Research Applications

4-Bromo-2-cyano-6-fluorobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-6-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen and cyano groups allows it to form strong interactions with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access.

Comparison with Similar Compounds

Key Observations:

  • Positional Isomerism : 2-Bromo-6-fluorobenzoic acid () demonstrates how substituent positions alter electronic properties and reactivity.
  • Molecular Weight: Chloro and cyano substituents increase molecular weight compared to methyl or hydrogen, affecting solubility and diffusion rates .

Physicochemical Properties

Property This compound (Inferred) 4-Bromo-2-fluoro-6-methylbenzoic acid 4-Bromo-2-chloro-6-fluorobenzoic acid
Boiling Point (°C) ~300 (estimated) Not reported Not reported
Solubility Low in water (high in DMSO) Moderate in organic solvents Low in polar solvents
Acidity (pKa) ~2.5 (estimated) ~3.0 ~2.8

Biological Activity

4-Bromo-2-cyano-6-fluorobenzoic acid is a halogenated benzoic acid derivative that has garnered attention due to its diverse biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H3BrFNO2C_7H_3BrFNO_2, with a molecular weight of approximately 232.01 g/mol. The presence of bromine, fluorine, and cyano groups enhances its electrophilic characteristics, making it a valuable compound in organic synthesis and pharmaceutical development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116).

Case Study 1: MCF-7 Cell Line

In a study assessing the effects on MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM , indicating significant cytotoxicity. The mechanism of action involved the induction of apoptosis through increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced cell death.

Cell Line IC50 (µM) Mechanism
MCF-725Induction of apoptosis via ROS
HCT11630Modulation of key signaling pathways

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antimicrobial Efficacy

In an investigation focusing on its antimicrobial properties, the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli. These results suggest that this compound could serve as a lead compound for developing new antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Structure-Activity Relationship

The structural features of this compound play a crucial role in its biological activity. The combination of halogen substituents (bromine and fluorine) and the cyano group enhances its ability to interact with biological targets, which may include enzymes involved in cell proliferation and survival pathways.

Summary of Biological Activities

  • Anticancer Activity
    • Effective against various cancer cell lines.
    • Induces apoptosis via ROS generation.
    • IC50 values indicate significant cytotoxicity.
  • Antimicrobial Activity
    • Inhibits growth of bacterial strains.
    • MIC values suggest potential for antibiotic development.

Q & A

Basic: What are the common synthetic routes for 4-Bromo-2-cyano-6-fluorobenzoic acid, and what analytical techniques validate its purity?

Answer:
The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A plausible route includes:

  • Step 1: Bromination and fluorination of a precursor like 2-fluorobenzoic acid. Evidence from structurally similar compounds (e.g., 4-Bromo-2-fluorobenzoic acid, CAS 112704-79-7) suggests bromine introduction via electrophilic substitution under controlled conditions (e.g., FeBr₃ catalysis) .
  • Step 2: Cyanogroup incorporation via nucleophilic substitution or palladium-catalyzed cyanation, as seen in analogous compounds like 2-Bromo-6-fluorobenzonitrile (CAS 79544-27-7) .
  • Purification: Column chromatography or recrystallization, followed by validation via HPLC (>95% purity) and NMR (¹H/¹³C for substituent positions) .

Basic: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The electron-withdrawing nature of the cyano (-CN) and fluorine (-F) groups activates the aromatic ring toward electrophilic attack but deactivates it for nucleophilic substitution. The bromo substituent (meta to -CN and -F) acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. For example, in derivatives like 4-Bromo-2-fluorobenzylamine hydrochloride (CAS 147181-08-6), the bromine’s position relative to electron-withdrawing groups determines reaction rates . Kinetic studies using UV-Vis spectroscopy or Hammett plots can quantify these effects.

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:
A 2³ factorial design can systematically evaluate variables:

  • Factors: Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).
  • Response Variables: Yield, purity, byproduct formation.
    For example, optimizing cyanation (Step 2) might involve testing Pd(PPh₃)₄ concentrations (0.5–2.0 mol%) and temperatures (80–120°C). Data analysis via ANOVA identifies significant factors, while response surface methodology (RSM) pinpoints optimal conditions .

Advanced: What role does this compound play in synthesizing bioactive molecules, and what challenges arise in regioselective functionalization?

Answer:
The compound serves as a multifunctional building block for bioactive scaffolds. For instance:

  • Pharmaceutical intermediates: Analogous structures like 2-Amino-4-bromo-3,5-difluorobenzoic acid (CAS 1698027-86-9) are used in enzyme inhibition studies .
  • Challenges: Competing reactivity of -Br, -CN, and -F groups complicates regioselective modifications. Protecting group strategies (e.g., esterification of -COOH) or directed ortho-metalation (using -CN as a directing group) can mitigate this .

Data Contradiction: How can researchers resolve discrepancies in reported optimal temperatures for cyano group introduction?

Answer:
Discrepancies may arise from solvent polarity, catalyst choice, or substrate purity. For example:

  • Low-temperature methods (80–90°C): Use polar aprotic solvents (DMF) with CuCN, favoring SNAr mechanisms .
  • High-temperature methods (120–140°C): Employ Pd catalysts in toluene, enabling oxidative addition pathways.
    Controlled replication studies under standardized conditions (e.g., solvent, catalyst loading) and Arrhenius plot analysis can reconcile these differences .

Advanced: What computational methods predict the compound’s behavior in catalytic reactions?

Answer:

  • DFT (Density Functional Theory): Models transition states for reactions like Suzuki-Miyaura coupling, predicting activation energies and regioselectivity.
  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., DMF vs. THF).
  • QSPR (Quantitative Structure-Property Relationship): Correlates substituent electronic parameters (σₚ, σₘ) with catalytic turnover rates. Tools like Gaussian or VASP are commonly used .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-cyano-6-fluorobenzoic acid
Reactant of Route 2
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4-Bromo-2-cyano-6-fluorobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.